molecular formula C10H7BrN2O2 B13671569 Methyl 8-bromoquinoxaline-5-carboxylate

Methyl 8-bromoquinoxaline-5-carboxylate

Cat. No.: B13671569
M. Wt: 267.08 g/mol
InChI Key: RLLBYBPZVUBBIE-UHFFFAOYSA-N
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Description

Methyl 8-bromoquinoxaline-5-carboxylate (CAS: 2387190-58-9) is a brominated quinoxaline derivative with the molecular formula C₁₀H₇BrN₂O₂ and a molecular weight of 267.08 g/mol . Quinoxalines are heterocyclic compounds containing two nitrogen atoms in a bicyclic aromatic ring system. The bromine atom at position 8 and the methyl ester group at position 5 make this compound a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and materials. Its reactivity is influenced by the electron-withdrawing bromine and ester groups, which facilitate nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

methyl 8-bromoquinoxaline-5-carboxylate

InChI

InChI=1S/C10H7BrN2O2/c1-15-10(14)6-2-3-7(11)9-8(6)12-4-5-13-9/h2-5H,1H3

InChI Key

RLLBYBPZVUBBIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)N=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromoquinoxaline-5-carboxylate typically involves the bromination of quinoxaline derivatives followed by esterification. One common method involves the reaction of 8-bromoquinoxaline-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride . The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromoquinoxaline-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinoxaline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 8-bromoquinoxaline-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-bromoquinoxaline-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, quinoxaline derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their observed biological activities . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes key structural analogs of Methyl 8-bromoquinoxaline-5-carboxylate, focusing on quinoxaline and quinoline derivatives. Similarity scores (0–1 scale) are derived from structural overlap in databases (e.g., PubChem):

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Similarity Score
This compound 2387190-58-9 C₁₀H₇BrN₂O₂ 267.08 Br (C8), COOCH₃ (C5) Reference (1.00)
Methyl quinoxaline-5-carboxylate 6924-71-6 C₁₀H₈N₂O₂ 202.19 H (C8), COOCH₃ (C5) 0.73
3-Methylquinoxaline-5-carboxylic acid 904813-39-4 C₁₀H₈N₂O₂ 202.19 CH₃ (C3), COOH (C5) 0.74
Methyl 6-bromoquinoline-8-carboxylate 1266728-34-0 C₁₁H₈BrNO₂ 266.09 Br (C6), COOCH₃ (C8) 0.93
Ethyl 8-bromoquinoline-3-carboxylate 347146-14-9 C₁₂H₁₀BrNO₂ 280.12 Br (C8), COOCH₂CH₃ (C3) 0.91

Key Differences and Implications

Quinoxaline vs. Quinoline Core
  • Electronic Effects: Quinoxaline (two nitrogen atoms) has a stronger electron-deficient aromatic system compared to quinoline (one nitrogen), influencing reactivity in cross-coupling reactions .
  • Biological Activity: Quinoxaline derivatives are more commonly associated with antimicrobial and anticancer applications, while quinolines are prevalent in antimalarial drugs .
Substituent Position and Identity
  • Ester vs. Carboxylic Acid: this compound’s ester group enhances lipophilicity compared to 3-Methylquinoxaline-5-carboxylic acid (carboxylic acid), which may improve membrane permeability in drug design .
Molecular Weight and Solubility
  • The bromine atom increases molecular weight by ~65 g/mol compared to non-brominated analogs (e.g., Methyl quinoxaline-5-carboxylate). This addition reduces aqueous solubility but improves stability in organic solvents .

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